molecular formula C11H9FN2O2 B1517634 1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152536-04-3

1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1517634
CAS RN: 1152536-04-3
M. Wt: 220.2 g/mol
InChI Key: QUPGXFAIRJFVSK-UHFFFAOYSA-N
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Description

“1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group. The molecule also includes a phenyl group with a fluorine atom and a methyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the fluorine and methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could have significant effects on the molecule’s properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the pyrazole ring, the carboxylic acid group, and the fluorine atom. The pyrazole ring and the carboxylic acid group can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom, for example, could affect the compound’s polarity, boiling point, and reactivity .

Scientific Research Applications

Aurora Kinase Inhibitor

One application of a related compound is in the development of Aurora kinase inhibitors. A specific compound mentioned in research, similar to 1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid, has shown potential for treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Structural and Spectral Investigations

In another study, structural and spectral investigations were carried out on a pyrazole-4-carboxylic acid derivative, which is structurally similar to the compound . These investigations included techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction (S. Viveka et al., 2016).

Fluorescent Tag for Carbohydrate Analysis

In the field of analytical chemistry, a derivative of pyrazole has been used as a fluorescent tag for carbohydrate analysis. This application demonstrates the versatility of pyrazole derivatives in analytical methodologies (Z. Cai et al., 2014).

Photophysical Characterization

Research on donor-substituted pyrazoline fluorophores, which are closely related to pyrazole compounds, focuses on their photophysical properties. These properties are essential for potential applications in biological contexts, like intracellular pH probes (C. Fahrni et al., 2003).

Synthesis and Crystal Structures

The synthesis and crystal structure analysis of various pyrazole compounds, including those with fluorophenyl groups, have been a subject of research. Such studies are crucial in understanding the molecular configuration and potential applications of these compounds (Wan-Sin Loh et al., 2013).

Fluorescent pH Sensor Development

Research into heteroatom-containing organic fluorophores, like the compound , has led to the development of fluorescent pH sensors. These sensors demonstrate the utility of pyrazole derivatives in detecting changes in environmental pH levels (Zhiyong Yang et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are used in medicinal chemistry due to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity and the specific nature of its components. For example, compounds containing fluorine can sometimes be hazardous due to the high reactivity of fluorine .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, due to the biological activity of many pyrazole derivatives .

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-8(12)2-3-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPGXFAIRJFVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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